3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 4-chlorophenyl group and a 4-methoxyphenyl group attached to the prop-2-en-1-one backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are typically employed.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated ketones and alcohols.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the modulation of enzyme activity and signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-phenyl-prop-2-en-1-one: Lacks the methoxy group on the phenyl ring.
3-(4-Methoxyphenyl)-1-phenyl-prop-2-en-1-one: Lacks the chloro group on the phenyl ring.
3-(4-Bromophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one: Contains a bromine atom instead of chlorine.
Uniqueness
The presence of both the 4-chlorophenyl and 4-methoxyphenyl groups in 3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one imparts unique chemical and biological properties. The combination of electron-withdrawing and electron-donating substituents can influence the compound’s reactivity and interaction with biological targets, making it distinct from similar compounds.
Properties
Molecular Formula |
C16H13ClO2 |
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Molecular Weight |
272.72 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13ClO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3 |
InChI Key |
RESSHTKZHPRDTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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